N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide
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Description
This compound is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N3O2Cl . The structure includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus .Physical and Chemical Properties Analysis
The compound has a melting point of 211–213°C . Its FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including “N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide”, and screening their pharmacological activities.
Properties
IUPAC Name |
N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-13-18-9-17(23)8-16(10-25-22(28)19-11-24-12-26-14(19)2)21(18)27-20(13)15-6-4-3-5-7-15/h3-9,11-12,27H,10H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUVDZPEHAVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)Cl)CNC(=O)C3=CN=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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